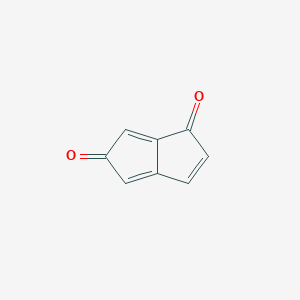

Pentalene-1,5-dione

CAS No.: 395640-72-9

Cat. No.: VC19100972

Molecular Formula: C8H4O2

Molecular Weight: 132.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 395640-72-9 |

|---|---|

| Molecular Formula | C8H4O2 |

| Molecular Weight | 132.12 g/mol |

| IUPAC Name | pentalene-1,5-dione |

| Standard InChI | InChI=1S/C8H4O2/c9-6-3-5-1-2-8(10)7(5)4-6/h1-4H |

| Standard InChI Key | AWXVRYCGEZPDSN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=O)C2=CC(=O)C=C21 |

Introduction

Structural and Electronic Properties

Molecular Geometry

X-ray crystallographic analyses of related pentalene derivatives (e.g., fluorinated dihydropentalene-1,4-dione) reveal planar geometries stabilized by π-conjugation . For pentalene-1,5-dione, computational studies predict a C₂-symmetric structure with localized single and double bonds, driven by antiaromatic destabilization . The bond alternation alleviates the 8π-electron antiaromaticity inherent to the parent pentalene system .

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular formula | C₈H₄O₂ | |

| Bond lengths (C=O) | ~1.21 Å (typical for ketones) | |

| Ring bond alternation | 1.34–1.48 Å (calculated) |

Electronic Structure

The antiaromatic nature of pentalene-1,5-dione results in a low-lying LUMO (-2.8 eV estimated), making it a strong electron-accepting unit . Cyclic voltammetry of analogues like fluorinated dihydropentalene-diones shows reduction potentials near -1.2 V vs. Fc/Fc⁺, suggesting utility in donor-acceptor (D-A) conjugated systems .

Synthesis and Reactivity

Synthetic Routes

Pentalene-1,5-dione is typically synthesized via photochemical or thermal cleavage of its dimeric precursors . Alternative methods include:

-

Annulation reactions: Cyclopentadiene derivatives react with chalcones under basic conditions (e.g., KOH/MeOH) to form dihydropentalene intermediates, which are oxidized to the diketone .

-

Oxidative decarbonylation: Tropone derivatives undergo selective oxidation to yield pentalene-diones .

Table 2: Representative Synthesis Conditions

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Photocleavage of dimer | UV light, Ar matrix | 60–70 | |

| Claisen-Schmidt/Michael | KOH, MeOH, 70°C | 50–83 |

Functionalization

The diketone moiety enables diverse reactivity:

-

Nucleophilic addition: Grignard reagents attack carbonyl groups to form alcohols or ethers.

-

Cross-coupling: Palladium-catalyzed reactions introduce aryl/alkyl groups at the α-positions .

Applications in Materials Science

Organic Semiconductors

Pentalene-1,5-dione’s low LUMO (-2.8 eV) facilitates electron transport in D-A polymers. For example, terthiophene-FPD (fluorinated pentalene-dione) copolymers exhibit semiconducting behavior with mobilities up to 0.1 cm²/V·s .

Coordination Chemistry

The compound forms complexes with alkali metals (e.g., Li⁺, Na⁺) via deprotonation, yielding hydropentalenide salts . These complexes display solvent-dependent ion-pairing, influencing their solubility and electronic properties .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume